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Compound of Interest

Compound Name: 5-Amino-3-pyridinecarbonitrile

Cat. No.: B089342 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the spectroscopic characteristics and a

plausible synthetic route for the heterocyclic compound 5-Amino-3-pyridinecarbonitrile (CAS

No. 13600-47-0). Due to the limited availability of public experimental data for this specific

isomer, this document presents expected spectroscopic values based on established principles

of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Furthermore, a representative synthetic workflow for the preparation of 5-Amino-3-
pyridinecarbonitrile is proposed and visualized. This guide is intended to serve as a valuable

resource for researchers in medicinal chemistry and materials science.

Introduction
5-Amino-3-pyridinecarbonitrile, also known as 5-aminonicotinonitrile, is a substituted pyridine

derivative featuring both an amino and a cyano functional group. This arrangement of

functionalities makes it a potentially valuable building block in the synthesis of more complex

heterocyclic systems, which are of significant interest in medicinal chemistry and materials

science. A thorough understanding of its spectroscopic properties is crucial for its identification,

characterization, and quality control in synthetic applications. This guide summarizes the

expected spectroscopic data and outlines a potential synthetic pathway.
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Spectroscopic Data (Predicted)
While specific experimental spectra for 5-Amino-3-pyridinecarbonitrile are not readily

available in public databases, the following tables outline the expected spectroscopic data

based on the analysis of its chemical structure and known data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 5-Amino-3-pyridinecarbonitrile

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.2-8.4 d 1H H-2

~7.9-8.1 d 1H H-6

~7.2-7.4 t 1H H-4

~5.0-6.0 br s 2H -NH₂

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 5-Amino-3-pyridinecarbonitrile

Chemical Shift (δ, ppm) Assignment

~150-155 C-5

~145-150 C-2

~140-145 C-6

~120-125 C-4

~117-120 -C≡N

~110-115 C-3

Predicted in DMSO-d₆
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 5-Amino-3-pyridinecarbonitrile

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (doublet)
N-H stretch (asymmetric &

symmetric)

2230 - 2210 Strong, Sharp C≡N stretch

1640 - 1580 Strong C=C and C=N ring stretching

1620 - 1560 Medium N-H scissoring

1350 - 1250 Medium C-N stretch

900 - 650 Medium-Strong C-H out-of-plane bending

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 5-Amino-3-pyridinecarbonitrile

m/z Interpretation

119 [M]⁺ (Molecular Ion)

92 [M - HCN]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a solid organic compound such as 5-Amino-3-pyridinecarbonitrile.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of

a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm

NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to encompass the expected chemical shifts (typically 0-160 ppm).

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Reference the spectrum to the solvent peaks.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr) using an agate mortar and pestle.

Place the resulting fine powder into a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent

for techniques like electrospray ionization.

Ionization Method:

Electron Ionization (EI): This is a common technique for volatile and thermally stable

compounds, often providing detailed fragmentation patterns.

Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or

thermally labile molecules, often resulting in a prominent molecular ion peak.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The detector records the abundance of each ion at a specific m/z,

generating a mass spectrum.

Synthetic Workflow
A plausible synthetic route to 5-Amino-3-pyridinecarbonitrile can be envisioned starting from

5-aminonicotinic acid. This multi-step process involves the conversion of the carboxylic acid to

a primary amide, followed by dehydration to the nitrile.

5-Aminonicotinic Acid 5-Aminonicotinamide

1. SOCl₂ or (COCl)₂
2. NH₄OH 5-Amino-3-pyridinecarbonitrile

Dehydrating Agent
(e.g., POCl₃, P₂O₅, or TFAA)
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Click to download full resolution via product page

Caption: Synthetic pathway for 5-Amino-3-pyridinecarbonitrile.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties and

a potential synthetic strategy for 5-Amino-3-pyridinecarbonitrile. The predicted spectroscopic

data presented in tabular format, along with the detailed experimental protocols, offer a

valuable starting point for researchers working with this compound. The visualized synthetic

workflow illustrates a logical approach to its preparation. It is important to note that the

presented spectroscopic data are predictive and await experimental verification. Future work

should focus on the synthesis and full experimental characterization of 5-Amino-3-
pyridinecarbonitrile to validate and expand upon the information provided in this guide.

To cite this document: BenchChem. [Spectroscopic and Synthetic Overview of 5-Amino-3-
pyridinecarbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089342#spectroscopic-data-for-5-amino-3-
pyridinecarbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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